REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:19])=[C:8]([C:12](OC(C)(C)C)=[O:13])[NH:9][C:10]=1[CH3:11])=[O:5])[CH3:2].C(OCC)(OCC)OCC>FC(F)(F)C(O)=O>[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:19])=[C:8]([CH:12]=[O:13])[NH:9][C:10]=1[CH3:11])=[O:5])[CH3:2]
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Name
|
|
Quantity
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80.1 g
|
Type
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reactant
|
Smiles
|
C(C)OC(=O)C=1C(=C(NC1C)C(=O)OC(C)(C)C)C
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Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
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67 g
|
Type
|
reactant
|
Smiles
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C(OCC)(OCC)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Type
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CUSTOM
|
Details
|
with mechanical stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
equipped
|
Type
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TEMPERATURE
|
Details
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The mixture was then cooled to −5° C.
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Type
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TEMPERATURE
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Details
|
The temperature increased to 15° C
|
Type
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STIRRING
|
Details
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The mixture was stirred for about 1 minute
|
Duration
|
1 min
|
Type
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CUSTOM
|
Details
|
removed from the cold bath
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Type
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STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The trifluoroacetic acid was removed by rotary evaporation
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved
|
Type
|
TEMPERATURE
|
Details
|
by warming
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Type
|
ADDITION
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Details
|
poured into 500 g of ice
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Type
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EXTRACTION
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Details
|
The mixture was extracted with 800 mL of dichloromethane
|
Type
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CUSTOM
|
Details
|
to give a red solution
|
Type
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CUSTOM
|
Details
|
The precipitate was isolated
|
Type
|
WASH
|
Details
|
washed with 150 mL of saturated sodium bicarbonate solution
|
Type
|
WASH
|
Details
|
The dichloromethane phase was washed with 150 mL of sodium bicarbonate
|
Type
|
WASH
|
Details
|
The dichloromethane solution was washed with 3 times with 100 mL of water each time
|
Type
|
CUSTOM
|
Details
|
The dichloromethane solution was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the dark residue recrystallized twice from hot ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to give golden yellow needles
|
Type
|
CUSTOM
|
Details
|
The brown precipitate was recrystallized from 350 mL of hot ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to give a yellow-red solid
|
Type
|
CUSTOM
|
Details
|
recrystallized from 500 mL of hot ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(NC(=C1C)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.4 g | |
YIELD: PERCENTYIELD | 63.9% | |
YIELD: CALCULATEDPERCENTYIELD | 63.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |